4-methyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide
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Description
4-methyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H20N2O2S2 and its molecular weight is 372.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole and thiosemicarbazone derivatives, which include this compound, are known to have potential anticancer activity with a mechanism of action related to inhibition of matrix metalloproteinases, kinases, and anti-apoptotic bcl2 family proteins .
Biochemical Pathways
Molecules containing a thiazole ring, when entering physiological systems, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Result of Action
Some thiazole derivatives have shown growth inhibition activity against certain cancer cell lines .
Action Environment
The thiazole ring, a key component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile may influence the compound’s action in different environments.
Biological Activity
4-methyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide is a synthetic compound that belongs to the class of thiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent, supported by various research findings.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₄O₂S
- IUPAC Name : this compound
Antimicrobial Activity
Thiazole derivatives, including this compound, have shown significant antimicrobial properties. In a study evaluating various thiazole compounds, it was found that several derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism of action often involves the inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription.
Compound | Target Bacteria | IC₅₀ (μg/mL) |
---|---|---|
This compound | S. aureus | 0.012 |
Other Thiazoles | E. coli | Varies |
These compounds showed selectivity for bacterial topoisomerases without affecting human topoisomerase II, indicating a favorable safety profile for potential therapeutic applications .
Anticancer Activity
Research has indicated that thiazole derivatives possess anticancer properties. A study focusing on the synthesis of thiazole-based compounds demonstrated that certain derivatives inhibited cancer cell proliferation in various human cancer cell lines, including breast and liver cancers. The mechanism of action is primarily attributed to the induction of apoptosis and inhibition of cell cycle progression.
Cell Line | Compound Tested | IC₅₀ (μM) |
---|---|---|
MDA-MB-231 (Breast) | This compound | 5.84 |
SK-Hep-1 (Liver) | Other Thiazole Derivatives | Varies |
In vitro assays revealed that the compound significantly reduced cell viability in a dose-dependent manner, highlighting its potential as an anticancer agent .
Anti-inflammatory Activity
Thiazole derivatives have also been investigated for their anti-inflammatory effects. Compounds similar to this compound were shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests a potential role in treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of several thiazole derivatives against clinical isolates of S. aureus. The results indicated that compounds with similar structures to this compound displayed superior activity compared to traditional antibiotics like ampicillin .
- Cancer Cell Proliferation : In another study focusing on breast cancer cells, thiazole derivatives demonstrated significant growth inhibition. The compound tested induced apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins .
Properties
IUPAC Name |
4-methyl-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c1-14-3-7-16(8-4-14)19-21-17(13-24-19)11-12-20-25(22,23)18-9-5-15(2)6-10-18/h3-10,13,20H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSONPPIRIMWGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.